1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
Overview
Description
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a boronic acid derivative . It is also known as “1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” or "1-Methylpyrazole-4-boronic Acid Pinacol Ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide was synthesized through a two-step substitution reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR, and MS . The single crystal structure of these compounds has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) has been applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” are not available, boronic acid compounds are known to be used in various organic synthesis reactions, including carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The compound “1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole” is a solid at 20 degrees Celsius . Its molecular weight is 208.07 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : Compounds related to 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole have been synthesized and structurally analyzed using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. The Density Functional Theory (DFT) is employed to calculate molecular structures, which are consistent with X-ray diffraction results. This highlights the compound's potential as a raw material or intermediate in various chemical processes (Liao, Liu, Wang, & Zhou, 2022).
Crystal Structure and Conformational Analysis : Further studies involve the nucleophilic substitution reaction to synthesize organic intermediates with both pyrazole heterocycle and borate functional group. The detailed crystallographic and conformational analysis of these compounds provides insights into their molecular structure characteristics and molecular conformations (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Biological and Medicinal Applications
Antioxidant and Antidiabetic Activities : Derivatives of 1H-pyrazole, including structures akin to 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, have been synthesized and screened for in vitro antioxidant activity and in vivo antidiabetic activity. Certain compounds exhibit significant antioxidant as well as antidiabetic activities, suggesting potential therapeutic applications (Kaushik, Kumar, & Kumar, 2016).
Antibacterial Studies : The antibacterial properties of pyrazole derivatives have been explored, demonstrating their potential as antibacterial agents. The synthesis process involves reactions with aromatic compounds, and the resulting products show promising activity against various bacterial strains, suggesting their use in the development of new antibacterial drugs (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Material Science and Chemistry
Luminescent Properties : The synthesis of copolymers containing 1,3,2-dioxaborolan-2-yl groups has been explored, which demonstrate significant luminescent properties. These copolymers can be used in the creation of materials with bright fluorescence emissions, applicable in various fields like optoelectronics and sensor technology (Cheon, Joo, Kim, Jin, & Kim, 2005).
Cytotoxicity and Anticancer Agents : Some pyrazole derivatives have been synthesized and evaluated for their cytotoxicity and inhibitory activity against topoisomerase IIα, an enzyme crucial in DNA replication. Certain compounds demonstrate superior cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Alam, Wahi, Singh, Sinha, Tandon, Grover, & Rahisuddin, 2016).
Safety And Hazards
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-13(9-7-12)18-11-5-10-17-18/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYGTZFIJRNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole | |
CAS RN |
1312478-63-9 | |
Record name | 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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